N-(2,3-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
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Description
N-(2,3-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Production
- Synthesis of T2288: A practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, a derivative of the compound , has been outlined. This process involves starting from piperazine and N-chloroacetyl-2,6-xylidine. The product precipitates from the organic phase with a 68% active yield, suggesting efficient production methods for similar compounds (Guillaume et al., 2003).
Biological Activity and Applications
- N-Substituted-2''-[(Phenylsulfonyl)(piperidin-1-yl)amino]acetamide Derivatives: A series of derivatives of a similar compound were synthesized and evaluated for biological activity, particularly against enzymes like acetylcholinesterase and butyrylcholinesterase, as well as lipoxygenase enzymes. These compounds displayed promising activity against these enzymes (Khalid et al., 2014).
- Cognitive Function Enhancement: Studies on a related compound, N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl) acetamide, indicated its potential in enhancing cognitive functions. This compound improved amnesia induced by electroconvulsive shock or scopolamine in rats and facilitated the acquisition process of avoidance response, suggesting its application in cognitive enhancement (Sakurai et al., 1989).
- Antibacterial, Antifungal, and Anthelmintic Activity: A series of derivatives of a similar compound exhibited significant antibacterial, antifungal, and anthelmintic activities. These compounds can potentially be developed into effective agents for treating various infections (Khan et al., 2019).
Chemical Analysis and Detection
- HPLC Method for Determination: A high-performance liquid chromatography method was developed for determining a nootropic agent similar to the compound , in human serum and urine. This method provides a basis for the analytical determination of related compounds in biological samples (Fujimaki et al., 1988).
Miscellaneous Applications
- Corrosion Inhibitors: Some derivatives of N-(pyridin-2-yl) acetamide, related to the compound , were synthesized and evaluated as corrosion inhibitors, showing promising results (Yıldırım & Cetin, 2008).
- Anticancer Effects: Sulfonamide-derived isatins, related to the compound , showed potential as anticancer agents against hepatic cancer cell lines, suggesting a possible role in cancer treatment (Eldeeb et al., 2022).
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-15-7-6-8-18(16(15)2)21-19(24)14-22-13-17(9-10-20(22)25)28(26,27)23-11-4-3-5-12-23/h6-10,13H,3-5,11-12,14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNZZSBTMJEKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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